4'-Acetyl[1,1'-biphenyl]-3-yl acetate
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Overview
Description
4’-Acetyl[1,1’-biphenyl]-3-yl acetate is an organic compound with the molecular formula C16H14O3 It is a derivative of biphenyl, where the acetyl group is attached to the 4’ position and the acetate group is attached to the 3-yl position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Acetyl[1,1’-biphenyl]-3-yl acetate can be achieved through several methods. One common method involves the Suzuki coupling reaction, where an aryl halide reacts with an arylboronic acid in the presence of a palladium catalyst and a base. For example, 4-bromoacetophenone can be reacted with phenylboronic acid to form 4’-phenylacetophenone, which can then be further acetylated to obtain the desired compound .
Industrial Production Methods
Industrial production of 4’-Acetyl[1,1’-biphenyl]-3-yl acetate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4’-Acetyl[1,1’-biphenyl]-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted biphenyl derivatives.
Scientific Research Applications
4’-Acetyl[1,1’-biphenyl]-3-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Acetyl[1,1’-biphenyl]-3-yl acetate involves its interaction with specific molecular targets and pathways. The acetyl and acetate groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Phenylacetophenone: Similar in structure but lacks the acetate group.
4-Biphenylyl methyl ketone: Another derivative of biphenyl with different functional groups.
Uniqueness
4’-Acetyl[1,1’-biphenyl]-3-yl acetate is unique due to the presence of both acetyl and acetate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
62927-42-8 |
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Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
[3-(4-acetylphenyl)phenyl] acetate |
InChI |
InChI=1S/C16H14O3/c1-11(17)13-6-8-14(9-7-13)15-4-3-5-16(10-15)19-12(2)18/h3-10H,1-2H3 |
InChI Key |
NNBQBLNPTDKTQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)OC(=O)C |
Origin of Product |
United States |
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